molecular formula C15H12BrF2NO3 B251354 3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide

3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide

Katalognummer B251354
Molekulargewicht: 372.16 g/mol
InChI-Schlüssel: IRLWUHXIOLKKMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and analgesic properties.

Wirkmechanismus

The exact mechanism of action of 3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of various enzymes and receptors involved in disease progression. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a crucial role in cancer development. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects
3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and pain. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide for lab experiments is its high potency and selectivity. The compound has been shown to have a strong and specific inhibitory effect on its target enzymes and receptors, making it a valuable tool for studying disease mechanisms and developing new therapies. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and pharmacokinetic properties of the compound.

Synthesemethoden

The synthesis of 3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 2-(difluoromethoxy)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in a solvent mixture of dichloromethane and dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain 3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide in high yield and purity.

Eigenschaften

Molekularformel

C15H12BrF2NO3

Molekulargewicht

372.16 g/mol

IUPAC-Name

3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C15H12BrF2NO3/c1-21-12-7-6-9(8-10(12)16)14(20)19-11-4-2-3-5-13(11)22-15(17)18/h2-8,15H,1H3,(H,19,20)

InChI-Schlüssel

IRLWUHXIOLKKMQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Br

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.